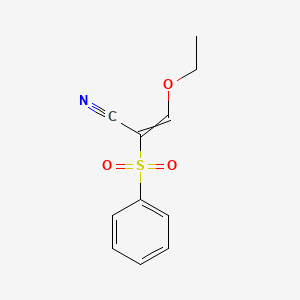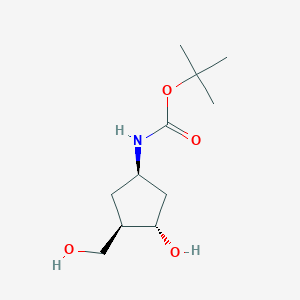
(1S,2R,4R)-4-(Boc-amino)-2-(hydroxymethyl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,4R)-4-(Boc-amino)-2-(hydroxymethyl)cyclopentanol is a chiral cyclopentane derivative It features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,4R)-4-(Boc-amino)-2-(hydroxymethyl)cyclopentanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Introduction of Boc Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, to form a methyl group.
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, allowing for further substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products:
Oxidation: Carboxylic acid derivative.
Reduction: Methylated cyclopentane derivative.
Substitution: Amino-substituted cyclopentane derivative.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalyst: Potential use as a chiral catalyst in asymmetric synthesis.
Biology:
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine:
Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of (1S,2R,4R)-4-(Boc-amino)-2-(hydroxymethyl)cyclopentanol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The Boc group provides steric protection, which can be removed to expose the amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentanol: Lacks the Boc protection, making it more reactive.
(1S,2R,4R)-4-(Boc-amino)-2-methylcyclopentanol:
Uniqueness: (1S,2R,4R)-4-(Boc-amino)-2-(hydroxymethyl)cyclopentanol is unique due to the presence of both a Boc-protected amino group and a hydroxymethyl group, providing a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-4-7(6-13)9(14)5-8/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)/t7-,8-,9+/m1/s1 |
InChI-Schlüssel |
KJSNDUWCYCALLS-HLTSFMKQSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](C1)O)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


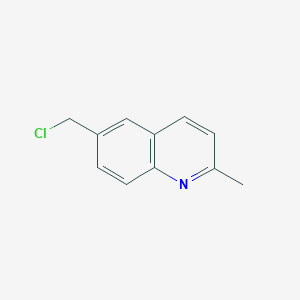
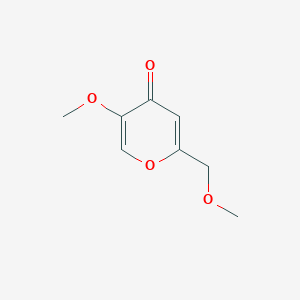

![N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8801218.png)
![N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B8801220.png)



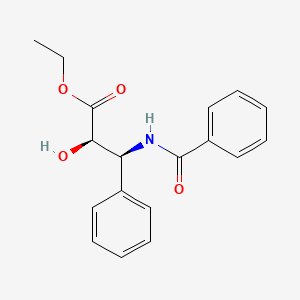
![4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-N-nitrosoaniline](/img/structure/B8801247.png)
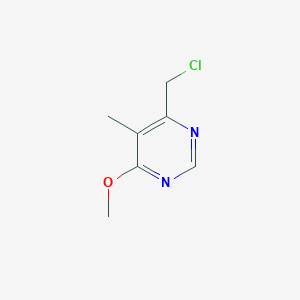
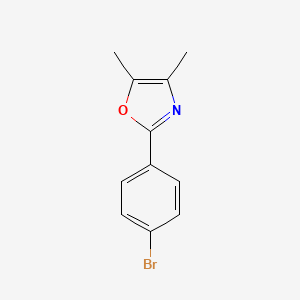
![[1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B8801287.png)
